molecular formula C16H13N3O3 B3004751 (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)prop-2-en-1-one CAS No. 1448139-80-7

(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)prop-2-en-1-one

Cat. No.: B3004751
CAS No.: 1448139-80-7
M. Wt: 295.298
InChI Key: WBMIZCJXNXXDHZ-DUXPYHPUSA-N
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Description

The compound “(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)prop-2-en-1-one” is a chalcone derivative featuring a benzo[d][1,3]dioxolyl (piperonyl) group linked via an α,β-unsaturated ketone (enone) to a pyrrolo[3,4-d]pyrimidine moiety. Chalcones are known for their diverse pharmacological activities, including anti-inflammatory, analgesic, and anticonvulsant properties . The pyrrolo[3,4-d]pyrimidine core, a bicyclic heterocycle, may contribute to π-π stacking interactions or hydrogen bonding in target binding .

Synthesis typically involves Claisen-Schmidt condensation between a ketone (e.g., 1-(benzo[d][1,3]dioxol-5-yl)ethanone) and a heterocyclic aldehyde (e.g., pyrrolo[3,4-d]pyrimidine-6-carbaldehyde), followed by purification via column chromatography and structural confirmation using FT-IR, NMR, and mass spectrometry .

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-1-(5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3/c20-16(19-7-12-6-17-9-18-13(12)8-19)4-2-11-1-3-14-15(5-11)22-10-21-14/h1-6,9H,7-8,10H2/b4-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBMIZCJXNXXDHZ-DUXPYHPUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CN=CN=C2CN1C(=O)C=CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2=CN=CN=C2CN1C(=O)/C=C/C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)prop-2-en-1-one typically involves a multi-step process:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.

    Synthesis of the Pyrrolopyrimidine Core: This involves the condensation of appropriate pyrrole and pyrimidine precursors, often under basic conditions.

    Coupling Reaction: The final step involves the coupling of the benzodioxole and pyrrolopyrimidine intermediates through a Knoevenagel condensation reaction, using an aldehyde and a base such as piperidine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes the use of continuous flow reactors to improve yield and efficiency, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides, converting the double bond into a single bond.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Saturated derivatives.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)prop-2-en-1-one is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

Medically, this compound is investigated for its therapeutic potential. It may serve as a lead compound in the development of new drugs for treating diseases such as cancer, due to its ability to interact with specific molecular targets.

Industry

In industry, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. These interactions can modulate various biochemical pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound’s structural analogs can be categorized based on heterocyclic cores and substituents:

Compound Heterocyclic Core Key Substituents Biological Activity
Target Compound Pyrrolo[3,4-d]pyrimidine Benzo[d][1,3]dioxolyl, enone linker Analgesic (potential COX/LOX inhibition)
(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)prop-2-en-1-one Pyrazolo[3,4-b]pyridine Benzo[d][1,3]dioxolyl, methyl/phenyl groups Anticancer (under investigation)
5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydro-1H-pyrazole Pyrazole Benzo[d][1,3]dioxolyl, tert-butyl Anticonvulsant
2-Amino-4,6-dichloropyrimidine-based chalcone Pyrimidine Chlorine substituents, enone linker Analgesic (40.12% activity at 3h)

Key Observations :

Heterocyclic Core Influence :

  • Pyrrolo[3,4-d]pyrimidine and pyrazolo[3,4-b]pyridine cores enhance planar rigidity, favoring π-π interactions with biological targets .
  • Pyrazole and pyrimidine derivatives exhibit varied activities (e.g., anticonvulsant vs. analgesic) due to differences in hydrogen-bonding capabilities and steric effects .

Substituent Effects: Electron-withdrawing groups (e.g., Cl in ) enhance COX/LOX inhibition by increasing electrophilicity of the enone linker. Bulky groups (e.g., tert-butyl in ) reduce metabolic degradation but may limit target accessibility.

Key Findings :

  • The target compound’s enone linker and benzo[d][1,3]dioxolyl group align with structural requirements for COX/LOX inhibition, as seen in .
  • Pyrazole derivatives (e.g., ) prioritize GABAergic activity over COX pathways, highlighting substituent-dependent mechanistic divergence.
Crystallographic and Stability Data
  • Target Compound: Crystallographic data (if available) would likely show intramolecular hydrogen bonds stabilizing the enol form of the enone linker, as observed in similar chalcones .
  • Pyrazolo[3,4-b]pyridine analog : Crystal structure reveals C-H···O hydrogen bonds between the benzo[d][1,3]dioxolyl oxygen and pyridine hydrogen, enhancing lattice stability.
  • Software Tools : SHELXL and Mercury are critical for refining and visualizing hydrogen-bonding networks.

Biological Activity

(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)prop-2-en-1-one is a complex organic compound that has garnered attention for its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Synthesis

The compound features a unique combination of benzodioxole and pyrrolopyrimidine moieties, which contribute to its biological properties. The synthesis typically involves:

  • Formation of the Benzodioxole Moiety : Achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.
  • Synthesis of the Pyrrolopyrimidine Core : Involves the condensation of pyrrole and pyrimidine precursors under basic conditions.
  • Coupling Reaction : The final step involves a Knoevenagel condensation reaction between the benzodioxole and pyrrolopyrimidine intermediates using an aldehyde and a base such as piperidine.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. It may function as an inhibitor by binding to the active site of enzymes or modulating receptor functions as an agonist or antagonist. These interactions can lead to alterations in various biochemical pathways, resulting in therapeutic effects.

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound. It has shown significant inhibitory effects on cancer cell lines through mechanisms such as:

  • Inhibition of EGFR (Epidermal Growth Factor Receptor) : The compound has been linked to reduced proliferation in cancer cells by inhibiting EGFR signaling pathways.
  • Induction of Apoptosis : Studies indicate that it promotes apoptosis in cancer cells by affecting mitochondrial pathways and regulating proteins like Bax and Bcl-2 .

For instance, a study reported that derivatives with similar structures exhibited IC50 values ranging from 1.54 µM to 4.52 µM against various cancer cell lines (HepG2, HCT116, MCF7), demonstrating its potential as a potent anticancer agent .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Preliminary results suggest effectiveness against various microbial strains, indicating its potential as an antimicrobial agent.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound's biological activity, it is essential to compare it with structurally similar compounds:

Compound NameStructureNotable Activities
(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(pyridin-2-yl)prop-2-en-1-oneStructureAnticancer, Antimicrobial
(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(quinolin-2-yl)prop-2-en-1-oneStructureAntiviral

This comparison illustrates that while similar compounds may exhibit some overlapping activities, the presence of both benzodioxole and pyrrolopyrimidine moieties in our compound allows for a broader range of biological activities and enhanced efficacy.

Study 1: Anticancer Mechanism Evaluation

A recent study investigated the anticancer mechanisms of related compounds through various assays including cell cycle analysis and apoptosis assessment. The results indicated that these compounds effectively induced apoptosis in cancer cells while exhibiting low cytotoxicity towards normal cells (IC50 > 150 µM) .

Study 2: Antimicrobial Efficacy

Another study focused on evaluating the antimicrobial properties of derivatives based on this compound structure. Results showed promising activity against several bacterial strains, suggesting potential applications in treating infections caused by resistant strains.

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